4-Methylquinazoline 3-oxide belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The specific structure of 4-methylquinazoline 3-oxide allows it to participate in various chemical reactions and biological activities, making it a subject of interest in organic synthesis and drug development .
The synthesis of 4-methylquinazoline 3-oxide can be achieved through several methods, primarily involving cyclocondensation reactions. Common synthetic routes include:
The molecular structure of 4-methylquinazoline 3-oxide can be described as follows:
The molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond lengths, angles, and spatial orientation.
4-Methylquinazoline 3-oxide participates in various chemical reactions:
The mechanism of action for compounds like 4-methylquinazoline 3-oxide often involves interaction with biological targets such as enzymes or receptors.
Research indicates that structural modifications at specific positions (such as the methyl group) can significantly alter biological activity and selectivity toward targets .
The physical and chemical properties of 4-methylquinazoline 3-oxide include:
Properties such as boiling point, refractive index, and density can be determined through standard laboratory techniques.
4-Methylquinazoline 3-oxide has several scientific applications:
Quinazoline derivatives comprise a bicyclic aromatic system featuring a benzene ring fused to a pyrimidine ring. The systematic nomenclature designates positions 1–4 for the pyrimidine moiety and 5–8 for the benzene ring. 4-Methylquinazoline 3-oxide (CAS# 10501-56-1) is characterized by a methyl group at position 4 and an oxygen atom attached to nitrogen at position 3, forming an N-oxide. Its molecular formula is C₉H₈N₂O (molecular weight: 160.17 g/mol), with the SMILES notation Cc1c2ccccc2nc[n+]1[O-]
explicitly defining the methyl substituent and N-oxide functionality [1] [3]. The IUPAC name 4-methylquinazoline 3-oxide is interchangeable with synonyms such as 4-methyl-1,3-quinazoline N-oxide and 4-methylquinazolin-3-ium-3-olate [3] [5].
Key structural properties include:
Table 1: Structural and Physicochemical Properties of 4-Methylquinazoline 3-Oxide
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₉H₈N₂O | [1] [3] |
Molecular Weight | 160.17 g/mol | [1] |
Melting Point | 171–174°C | [1] [5] |
Predicted Density | 1.21 ± 0.1 g/cm³ | Computational modeling [1] |
Predicted pKa | 1.02 ± 0.10 | Acid dissociation constant [1] |
Early synthetic routes to quinazoline N-oxides relied on direct oxidation of preformed quinazolines using peracids like monoperphthalic acid. However, these methods suffered from regioselectivity issues and low yields (2–6%) due to competing formation of quinazolinones [7]. The electron-deficient pyrimidine ring proved susceptible to hydrolytic decomposition under strong oxidants, necessitating alternative strategies [7].
A paradigm shift emerged in the 2010s with cyclocondensation approaches using o-aminoaryl ketone oximes as precursors. For example, (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide could be cyclized to 2,4-dimethylquinazoline 3-oxide in 75% yield using hydroxylamine hydrochloride [7]. Contemporary advances focus on catalytic and one-pot methodologies:
Table 2: Evolution of Synthetic Methods for Quinazoline 3-Oxides
Era | Method | Key Advance | Limitation |
---|---|---|---|
1960–2000 | Direct peracid oxidation | Conceptually straightforward | Low yield (2–6%); poor regioselectivity [7] |
2000–2020 | Cyclocondensation of oximes | Improved yields (up to 95%) | Multi-step synthesis required [7] |
2020–present | Biocatalytic oxidation | High selectivity; green chemistry | Enzyme availability [7] |
2024 | PPA-catalyzed one-pot synthesis | Atom economy; broad substrate scope | Moderate yields [2] |
Quinazoline N-oxides exhibit multifaceted bioactivity distinct from their non-oxidized analogues. The N-oxide moiety enhances hydrogen-bonding capacity and modulates electronic distribution, improving target engagement. Key pharmacological domains include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0